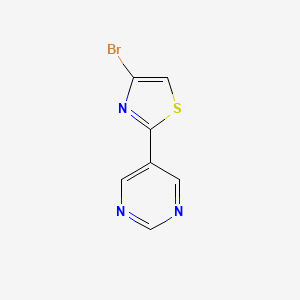

4-Bromo-2-(pyrimidin-5-yl)thiazole

Descripción general

Descripción

4-Bromo-2-(pyrimidin-5-yl)thiazole is a heterocyclic compound that features both a thiazole and a pyrimidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(pyrimidin-5-yl)thiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminopyrimidine with α-bromoacetophenone under basic conditions to form the thiazole ring. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield, as well as the use of automated systems to control reaction parameters precisely.

Análisis De Reacciones Químicas

Types of Reactions: 4-Bromo-2-(pyrimidin-5-yl)thiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The thiazole ring can be oxidized or reduced depending on the reagents used.

Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium thiolate or primary amines in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Coupling: Palladium catalysts in the presence of bases like potassium carbonate and solvents like toluene or dimethylformamide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminothiazole derivative, while a Suzuki coupling would result in a biaryl thiazole.

Aplicaciones Científicas De Investigación

Antibacterial Properties

Research indicates that derivatives of thiazolo[4,5-d]pyrimidines, including those containing the 4-bromo-2-(pyrimidin-5-yl)thiazole moiety, exhibit significant antibacterial activity. In a study evaluating various derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli, several compounds demonstrated superior efficacy compared to standard antibiotics like streptomycin . The presence of the thiazole and pyrimidine rings is believed to enhance the interaction with bacterial targets, leading to increased potency.

Antitumor Activity

Compounds derived from thiazole and pyrimidine structures have shown promise in targeting various cancer cell lines. For instance, certain thiazolopyrimidine derivatives have been identified as potent inhibitors of cyclin-dependent kinase 9 (CDK9), which plays a crucial role in regulating transcription and cell proliferation. These inhibitors exhibit selective activity against CDK9, making them potential candidates for cancer therapy . The structure-activity relationship (SAR) studies suggest that modifications on the pyrimidine core can significantly influence the inhibitory potency against cancer cells.

Protein Kinase Inhibition

The compound has been investigated as a potential inhibitor for protein kinases, particularly in the context of cell proliferative diseases. The unique structural features of this compound allow it to interact effectively with ATP-binding sites in kinases, making it a candidate for developing targeted therapies against cancers characterized by aberrant kinase activity .

Anti-inflammatory Effects

Some studies suggest that thiazole-containing compounds may also exhibit anti-inflammatory properties. This is particularly relevant in conditions where inflammation plays a critical role in disease progression, such as chronic inflammatory diseases and certain cancers .

Case Studies and Experimental Findings

Mecanismo De Acción

The mechanism of action of 4-Bromo-2-(pyrimidin-5-yl)thiazole involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .

Comparación Con Compuestos Similares

2-(Pyrimidin-5-yl)thiazole: Lacks the bromine atom, which may affect its reactivity and biological activity.

4-Chloro-2-(pyrimidin-5-yl)thiazole: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and interactions.

Thiazolo[4,5-b]pyridines: These compounds have a fused ring system and may exhibit different pharmacological profiles.

Uniqueness: 4-Bromo-2-(pyrimidin-5-yl)thiazole is unique due to the presence of both a bromine atom and a thiazole ring, which confer specific reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a versatile building block in synthetic chemistry.

Actividad Biológica

4-Bromo-2-(pyrimidin-5-yl)thiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antiprotozoal, and anticancer properties, supported by various research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and a pyrimidine ring, which contribute to its unique chemical reactivity and biological interactions. Its molecular formula is C_8H_6BrN_3S, with a molecular weight of approximately 244.12 g/mol.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

| Aspergillus niger | 128 µg/mL |

These findings indicate that the compound has potent inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as antifungal activity against common pathogenic fungi .

Antiprotozoal Activity

The compound has also been evaluated for its antiprotozoal properties. It showed significant activity against protozoan parasites, which are responsible for diseases such as leishmaniasis.

Case Study: Leishmanicidal Activity

In a study evaluating various thiazole derivatives, this compound was found to reduce the survival of intracellular amastigotes significantly. The compound exhibited an IC50 value of approximately 0.25 µM against Leishmania donovani, indicating its potential as a lead compound for developing new antileishmanial drugs .

Antioxidant Activity

The antioxidant capacity of this compound has been assessed through various assays, including DPPH and hydroxyl radical scavenging tests. The compound demonstrated significant scavenging ability, suggesting its potential role in mitigating oxidative stress-related diseases.

Table 2: Antioxidant Activity Results

| Assay Type | Scavenging Percentage (%) at 100 µM |

|---|---|

| DPPH Scavenging | 72% |

| Hydroxyl Radical Scavenging | 65% |

These results highlight the compound's ability to act as an effective antioxidant agent .

The biological activity of this compound is attributed to its interaction with specific biological targets. It is believed to inhibit key enzymes involved in metabolic pathways, modulate cell signaling mechanisms, and induce apoptosis in cancer cells.

Molecular Docking Studies

Computational studies using molecular docking have revealed that the compound binds effectively to target proteins associated with disease pathways. For example, docking studies indicated strong binding affinity to the active site of certain kinases implicated in cancer progression .

Propiedades

IUPAC Name |

4-bromo-2-pyrimidin-5-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3S/c8-6-3-12-7(11-6)5-1-9-4-10-2-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HABLTOXTGTUITL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)C2=NC(=CS2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.